N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a 5-ethyl substituent, a 2-phenyl group, and a carboxamide moiety linked to a 2-chlorobenzyl group. The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system with demonstrated pharmacological relevance, particularly in anti-inflammatory and kinase inhibition applications . Derivatives of this scaffold are often explored for their structural versatility and ability to modulate biological targets through substituent-driven interactions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-26-13-17(21(28)24-12-15-8-6-7-11-19(15)23)20-18(14-26)22(29)27(25-20)16-9-4-3-5-10-16/h3-11,13-14H,2,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANYBIJNBBBOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the pyrazolo[4,3-c]pyridine core with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Addition of the Ethyl Group: This step involves the alkylation of the pyrazolo[4,3-c]pyridine core with an ethyl halide in the presence of a base.
Formation of the Carboxamide Group: This step involves the reaction of the pyrazolo[4,3-c]pyridine core with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.
Scientific Research Applications
Structural Features
The structure includes:
- A pyrazolo[4,3-c]pyridine core.
- A carboxamide functional group.
- Substituents including a 2-chlorophenyl group and an ethyl group.
These features contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The compound's potential as an anticancer agent could be explored through in vitro and in vivo studies.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The anti-inflammatory activity can be further validated through experimental assays that measure cytokine production and leukocyte migration.
Antimicrobial Effects
Pyrazole derivatives are known for their antimicrobial properties. The compound could be evaluated against various bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) to assess its efficacy as an antimicrobial agent.
Neuroprotective Effects
Preliminary studies on related compounds indicate potential neuroprotective effects. This aspect warrants further investigation, especially considering the increasing prevalence of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring or modifications to the carboxamide group can significantly affect potency and selectivity towards specific biological targets.
Case Studies
- Anticancer Activity : A study demonstrated that similar pyrazolo compounds exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications to the current compound could enhance its activity.
- Anti-inflammatory Research : In silico docking studies have shown promising interactions with 5-lipoxygenase, indicating that further optimization could lead to a potent anti-inflammatory drug candidate.
- Antimicrobial Testing : Compounds structurally related to N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine derivatives have shown significant antimicrobial activity in preliminary tests against common pathogens.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Effects at Position 5: The target compound’s 5-ethyl group balances lipophilicity and steric requirements. In contrast, the benzyl (466.51 Da) and propyl (354.40 Da) analogs exhibit increased hydrophobicity or chain flexibility, respectively .
- Carboxamide Modifications: The 2-chlorophenylmethyl group in the target compound introduces electron-withdrawing effects, possibly enhancing binding to aromatic pockets in enzymes . The 2-methoxyethyl substituent () adds hydrogen-bonding capacity, which may influence target engagement .
Biological Activity
The compound N-[(2-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on existing literature.
Structure and Composition
The molecular formula of the compound is C22H19ClN4O2. Its structure features a pyrazolo[4,3-c]pyridine core substituted with various functional groups that contribute to its biological properties. The IUPAC name is this compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to the target compound. For instance, derivatives were tested against several pathogens with notable results:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.20 | Escherichia coli |
The most active derivative showed significant inhibition zones in agar diffusion assays, indicating strong antimicrobial properties .
Anticancer Activity
The anticancer potential of pyrazolo derivatives has been extensively studied. The target compound has shown promising results in inhibiting various cancer cell lines:
In vitro studies demonstrated that the compound induces apoptosis in cancer cells and exhibits cytotoxic effects through mechanisms such as cell cycle arrest and inhibition of key kinases like Aurora-A .
The biological activity of this compound is believed to be mediated through the following mechanisms:
- Inhibition of DNA Repair : Similar compounds have been shown to inhibit PARP activity, enhancing radiosensitivity in cancer cells .
- Induction of Apoptosis : The compound triggers apoptotic pathways in various cancer cell lines, contributing to its cytotoxic effects .
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits biofilm formation in pathogens .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Potential
In a comparative study on anticancer agents, the compound was evaluated alongside established chemotherapeutics. It showed comparable or superior efficacy against certain cancer types, particularly in inhibiting cell proliferation and inducing apoptosis in MCF7 and NCI-H460 cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
